![molecular formula C16H15NOS B12506347 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

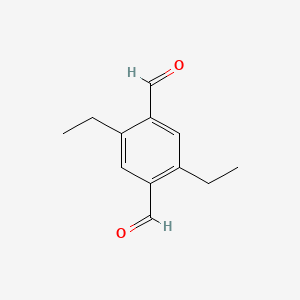

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazol ist eine organische Verbindung, die zur Klasse der Oxazole gehört. Oxazole sind fünf-gliedrige heterocyclische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom enthalten. Diese spezielle Verbindung verfügt über eine Methylsulfanyl-Gruppe, die an einen Phenylring gebunden ist, der wiederum mit einem Dihydro-1,3-oxazolring verbunden ist. Das Vorhandensein sowohl von Phenyl- als auch von Oxazolringen in seiner Struktur macht ihn zu einem interessanten Objekt für verschiedene chemische und biologische Studien.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazol kann durch verschiedene Synthesewege erreicht werden. Ein übliches Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Beispielsweise kann die Reaktion von 2-(Methylsulfanyl)benzaldehyd mit Phenylessigsäure in Gegenwart einer Base zur Bildung des gewünschten Oxazolrings führen. Die Reaktion erfordert typischerweise eine Erwärmung und kann Katalysatoren beinhalten, um die Ausbeute und Selektivität zu verbessern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazol große Batch- oder kontinuierliche Verfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Effizienz und Umweltaspekten ab. Die Optimierung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Verwendung von Lösungsmitteln, ist entscheidend, um eine hohe Ausbeute und Reinheit des Endprodukts sicherzustellen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methylsulfanyl-Gruppe kann oxidiert werden, um Sulfoxid- oder Sulfon-Derivate zu bilden.

Reduktion: Der Oxazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydro- oder Tetrahydro-Derivate zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nitriermittel (z. B. Salpetersäure) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxid- und Sulfon-Derivate.

Reduktion: Dihydro- und Tetrahydro-Derivate.

Substitution: Halogenierte oder nitrierte Phenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen verwendet werden.

Biologie: Die Struktur der Verbindung ermöglicht die Interaktion mit biologischen Molekülen, was sie zu einem potenziellen Kandidaten für die Untersuchung von Enzyminhibition und Rezeptorbindung macht.

Medizin: Seine Derivate können pharmakologische Aktivitäten aufweisen, wie z. B. entzündungshemmende oder antimikrobielle Eigenschaften, und können für die Medikamentenentwicklung untersucht werden.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazol beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren.

Wissenschaftliche Forschungsanwendungen

2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, and can be explored for drug development.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors

Eigenschaften

Molekularformel |

C16H15NOS |

|---|---|

Molekulargewicht |

269.4 g/mol |

IUPAC-Name |

2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3 |

InChI-Schlüssel |

CWXLYGZJGRCNLT-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12506279.png)

![(2,5-Dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride](/img/structure/B12506286.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-4-carboxylate](/img/structure/B12506305.png)

![N-(4-butylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506312.png)

![Methyl 3-[[3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B12506319.png)

![benzyl N-(2-{2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B12506339.png)

![Tert-butyl N-[2-(3-bromophenyl)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12506352.png)

![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)